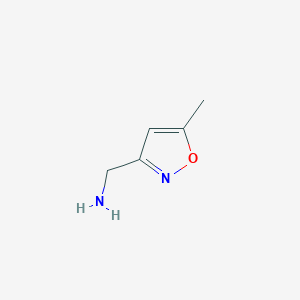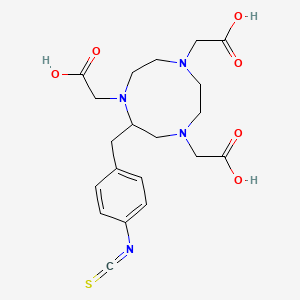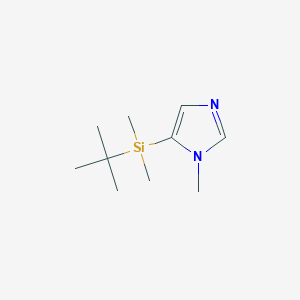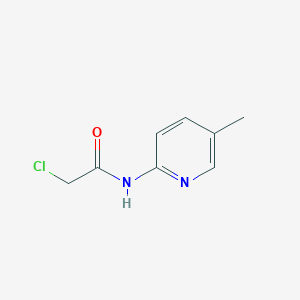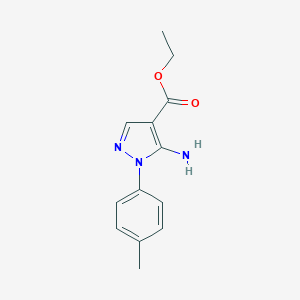
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the presence of an amino group and a phenyl ring substituted with a methyl group at the 4-position adds to its complexity and potential for chemical reactivity .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a three-component one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via an abnormal Beckmann rearrangement . These methods highlight the versatility in the synthesis of pyrazole derivatives, which may be applicable to the synthesis of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic system with specific unit cell parameters and stabilization by intermolecular interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The amino group in such compounds can be diazotized and coupled with other reagents to afford different heterocyclic systems . Additionally, the presence of reactive sites such as the carboxylate and amino groups allows for further functionalization and the synthesis of complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The compound's spectroscopic properties, such as IR and UV-Vis spectra, can be used to confirm its structure . Moreover, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, are of significant interest .
Applications De Recherche Scientifique
Synthesis of Nitriles
- Field : Organic Chemistry
- Application : 5-Aminopyrazole derivatives are used in the synthesis of nitriles .
- Method : Chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .
- Results : The reaction yields 4-cyano pyrazole and 5-amino pyrazoles .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Field : Pharmaceutical Chemistry
- Application : 5-Aminopyrazole derivatives are used in the synthesis of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds .
- Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .
- Results : The 1,2,4-triazole products have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .
Orientations Futures
The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .
Propriétés
Numéro CAS |
150011-11-3 |
|---|---|
Nom du produit |
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate |
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
Clé InChI |
HYLAFESEWXPMFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



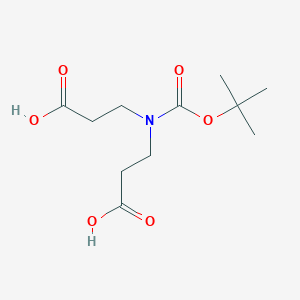
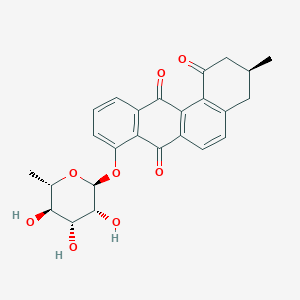
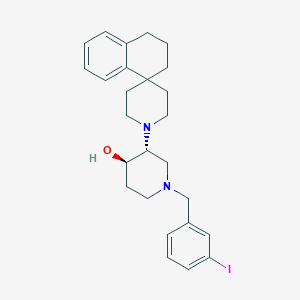
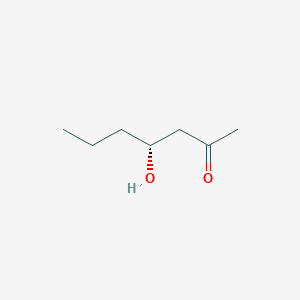
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)

